molecular formula C24H27NO5 B1613667 2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-66-9

2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1613667
M. Wt: 409.5 g/mol
InChI Key: SHCXJWVGGXXFRN-UHFFFAOYSA-N
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Description

“2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the CAS Number: 898757-66-9 . It has a molecular weight of 409.48 . The IUPAC name of this compound is ethyl 2- [4- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)benzoyl]benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO5/c1-2-28-23(27)21-6-4-3-5-20(21)22(26)19-9-7-18(8-10-19)17-25-13-11-24(12-14-25)29-15-16-30-24/h3-10H,2,11-17H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is a yellow oil . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available data.

properties

IUPAC Name

ethyl 2-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-2-28-23(27)21-6-4-3-5-20(21)22(26)19-9-7-18(8-10-19)17-25-13-11-24(12-14-25)29-15-16-30-24/h3-10H,2,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXJWVGGXXFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642849
Record name Ethyl 2-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate

CAS RN

898757-66-9
Record name Ethyl 2-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 3
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2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 4
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2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 5
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2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 6
2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

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